3-(5-Bromofuran-2-YL)-3-oxopropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromofuran-2-YL)-3-oxopropanal is an organic compound that features a brominated furan ring attached to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-YL)-3-oxopropanal typically involves the bromination of furan derivatives followed by the introduction of the oxopropanal group. One common method involves the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromofuran is then subjected to formylation reactions to introduce the oxopropanal group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-YL)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropanal group to alcohols or other reduced forms.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromofuran-2-YL)-3-oxopropanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of advanced materials and as a building block in polymer chemistry.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-YL)-3-oxopropanal involves its interaction with various molecular targets. The bromine atom and the oxopropanal group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromofuran-2-YL)-3-oxopropanenitrile: Similar structure but with a nitrile group instead of an aldehyde.
2-(5-Bromofuran-2-YL)-3-oxopropanoic acid: Contains a carboxylic acid group instead of an aldehyde.
5-Bromofuran-2-carboxaldehyde: Lacks the oxopropanal group, having only the brominated furan ring and an aldehyde group.
Uniqueness
3-(5-Bromofuran-2-YL)-3-oxopropanal is unique due to the presence of both a brominated furan ring and an oxopropanal group
Properties
Molecular Formula |
C7H5BrO3 |
---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C7H5BrO3/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,4H,3H2 |
InChI Key |
ZSSZBHXLVCGYRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.